1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
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Overview
Description
1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex organic compound featuring a unique structure that integrates thiophene, thiazole, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core:
Attachment of the Urea Moiety:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the urea or thiazole functionalities.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products may include amines or alcohols, depending on the target functional group.
- Substitution products vary based on the electrophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- Potential applications in drug discovery due to its unique structure, which may interact with biological targets.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exerts its effects depends on its application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and triazole rings are known to bind to metal ions, which can be crucial in enzyme inhibition.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors.
Comparison with Similar Compounds
1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.
2-(Thiophen-2-yl)-4,5-dihydrothiazolo[3,2-b][1,2,4]triazole: Lacks the ethyl linker and urea functionality.
Uniqueness:
- The presence of both thiophene and thiazolo[3,2-b][1,2,4]triazole moieties in a single molecule provides a unique combination of electronic properties.
- The urea functionality adds to its versatility in forming hydrogen bonds, enhancing its potential as a drug candidate or material component.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS3/c21-14(17-12-4-2-8-23-12)16-6-5-10-9-24-15-18-13(19-20(10)15)11-3-1-7-22-11/h1-4,7-9H,5-6H2,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPRRFDRJFCNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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